molecular formula C11H23N3O2 B067752 Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate CAS No. 192130-34-0

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Cat. No. B067752
M. Wt: 229.32 g/mol
InChI Key: QSYTWBKZNNEKPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves condensation reactions, nucleophilic substitution reactions, and specific conditions tailored to yield the desired compound. For example, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was determined, revealing it crystallizes in the monoclinic space group P 21/c with specific unit cell parameters (Mamat et al., 2012). These studies provide valuable information on the arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and condensation, to produce compounds with potential biological activities. The chemical reactions often aim at introducing functional groups that can interact with biological targets or improve the compound's physicochemical properties.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the synthesis and properties of a piperazine derivative were studied, highlighting its preparation method and molecular structure analysis by X-ray diffraction (Sayapin et al., 2016).

Scientific Research Applications

  • Chemical Synthesis

    • “Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate” is a useful research chemical for the synthesis of biologically active compounds .
    • It’s often used as a building block in the synthesis of various pharmaceuticals .
    • The methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this compound would be used in a reaction with other reagents under controlled conditions (temperature, pressure, pH, etc.) to produce the desired product .
    • The results or outcomes obtained would also depend on the specific synthesis pathway. In general, the goal would be to produce a biologically active compound with high yield and purity .
  • Linker in Drug Discovery

    • This compound is also referred to as a Nitrogen Heterocycle Based Linker (NHBL). It’s a bifunctional amine-amine linker .
    • In drug discovery, linkers like this are used to connect two different entities together. This could be two different drug molecules, or a drug molecule and a targeting moiety .
    • The methods of application would involve incorporating the linker into the design of the drug molecule, and then synthesizing the drug-linker conjugate using appropriate chemical reactions .
    • The results or outcomes would be the production of a drug-linker conjugate that can be tested for its biological activity .

Safety And Hazards

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate may cause serious eye irritation and may cause respiratory irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a useful compound in the field of targeted protein degradation, particularly in the development of PROTACs . As such, future research may focus on its use in the design of new PROTAC molecules and the exploration of their therapeutic potential.

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYTWBKZNNEKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363882
Record name tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

CAS RN

192130-34-0
Record name tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Batch size: 42.2 g (120 mmol) 2-{2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]-ethyl}-isoindolin-1,3-dione and 11.6 ml (240 mmol) hydrazine-hydrate in 450 ml ethanol.
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of N-tert-butoxycarbonyl-piperazin (5 g, 26.8 mmol), triethylamine (7.44 ml, 53.6 mmol), and chloroethylamine (3.11 g, 26.8 mmol) in dimethylformamide (50 ml) was stirred at room temperature for 72 hours. The reaction mixture was filtered, partitioned between H2O and ethyl acetate. The aqueous phase was lyophilized, the residue stirred with methanol and the precipitate collected by suction. The precipitate was purified by flash chromatography on silica gel (dichloromethane/methanol/aqueous ammonia=9/1/0.1) to give 1.6 g (26%) of the desired product. MS m/z: 230 ((M+H)+, 91%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.44 mL
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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